2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide
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Overview
Description
- This compound is a complex organic molecule with the following chemical formula:
C26H25N3O3S2
. - It features a benzothieno[2,3-d]pyrimidine core, which contributes to its unique properties.
- The compound contains a methoxyphenyl group, a methylphenyl group, and an acetamide moiety.
- Its systematic name is quite a mouthful, but it’s essential for precise identification in scientific literature.
Preparation Methods
- Synthetic Routes :
- While specific synthetic routes may vary, one common approach involves the condensation of appropriate starting materials.
- For example, the compound can be synthesized by reacting a thiol (containing the benzothieno[2,3-d]pyrimidine core) with an appropriate ketone (such as 4-methoxyacetophenone).
- The reaction typically proceeds under mild conditions, and the final product is obtained after purification steps.
- Industrial Production :
- Unfortunately, detailed industrial production methods for this specific compound are not widely available due to its rarity and specialized nature.
Chemical Reactions Analysis
- Reactivity :
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols).
- Major Products :
- Oxidation reactions may lead to the formation of sulfoxides or sulfones.
- Reduction reactions could yield the corresponding sulfides.
- Substitution reactions may modify the phenyl or thienopyrimidine rings.
Scientific Research Applications
- Chemistry :
- Researchers study this compound’s reactivity, stability, and potential applications in organic synthesis.
- Biology and Medicine :
- Investigations focus on its biological activity, potential as a drug candidate, and interactions with cellular targets.
- It might exhibit anti-inflammatory or other pharmacological effects.
- Industry :
- Limited information exists regarding industrial applications, but its unique structure could inspire new materials or catalysts.
Mechanism of Action
- Targets and Pathways :
- The compound likely interacts with specific proteins or enzymes.
- Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
- Uniqueness :
- Its benzothieno[2,3-d]pyrimidine scaffold sets it apart from other compounds.
- Few molecules combine this core structure with the specific substituents found in our compound.
- Similar Compounds :
- Other related compounds include:
- 2-[(7-methyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide .
- 2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .
- Other related compounds include:
Properties
CAS No. |
476485-66-2 |
---|---|
Molecular Formula |
C26H25N3O3S2 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O3S2/c1-16-7-3-5-9-20(16)27-22(30)15-33-26-28-24-23(19-8-4-6-10-21(19)34-24)25(31)29(26)17-11-13-18(32-2)14-12-17/h3,5,7,9,11-14H,4,6,8,10,15H2,1-2H3,(H,27,30) |
InChI Key |
LPZNDXQZYGYHKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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